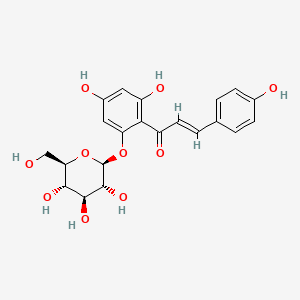

Isosalipurposide

Beschreibung

Eigenschaften

IUPAC Name |

(E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O10/c22-9-16-18(27)19(28)20(29)21(31-16)30-15-8-12(24)7-14(26)17(15)13(25)6-3-10-1-4-11(23)5-2-10/h1-8,16,18-24,26-29H,9H2/b6-3+/t16-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCWELFQKXIPCN-JSYAWONVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316840 | |

| Record name | Isosalipurposide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4547-85-7 | |

| Record name | Isosalipurposide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4547-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isosalipurposide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004547857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isosalipurposide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Isosalipurposide is typically extracted from plants, particularly from certain herbal plants . The biosynthesis of this compound involves the enzyme chalcone synthase, which catalyzes the reaction between one molecule of coumaroyl-CoA and three molecules of malonyl-CoA to form 2′,4′,6′,4-tetrahydroxychalcone. This intermediate is then converted into this compound in the vacuole under the action of chalcone 2′-glucosyltransferases .

Analyse Chemischer Reaktionen

Isosalipurposide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydrochalcones .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Antioxidant Properties

Isosalipurposide has demonstrated significant antioxidant activity, which is crucial for combating oxidative stress-related diseases. In studies involving extracts from Acacia cyanophylla, this compound exhibited a notable ability to scavenge free radicals, with an IC50 value of 81.9 µg/mL in the DPPH assay, highlighting its potential as a natural antioxidant agent .

1.2 Anti-Acetylcholinesterase Activity

The compound has also been investigated for its anti-acetylcholinesterase (AChE) properties, which are relevant for treating neurodegenerative conditions like Alzheimer's disease. This compound showed an IC50 value of 52.04 µg/mL against AChE, indicating its potential use in developing therapeutic agents for cognitive disorders .

1.3 Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective effects. In vitro studies demonstrated that it could enhance cell viability under oxidative stress conditions, suggesting its application in functional foods aimed at neuroprotection .

Agricultural Applications

2.1 Natural Pigment in Plant Breeding

This compound is recognized as the primary yellow pigment in tree peony flowers. Its biosynthesis involves key structural genes such as PdTHC2'GT, PdCHS, and PdCHI. Understanding these pathways can aid in the directional breeding of ornamental plants to enhance their color and aesthetic appeal .

2.2 Fungicidal Properties

Chalcones, including this compound, have been studied for their antifungal properties against plant pathogens. Research indicates that certain chalcones can inhibit the growth of fungi that affect crops, suggesting potential applications as natural fungicides in sustainable agriculture .

Extraction and Processing Techniques

3.1 Solvent Extraction Studies

The efficiency of extracting this compound from plant materials has been extensively studied. A study on the extraction from Helichrysi arenarii flowers found that an ethanol concentration of approximately 75% v/v yielded the highest concentration of this compound. This finding is critical for optimizing extraction processes in both laboratory and industrial settings .

3.2 Mathematical Modeling of Extraction Processes

Research has developed mathematical models to predict the concentration of this compound based on the dielectric constant of solvent mixtures used during extraction. Such models can enhance the efficiency and yield of extraction processes, making them more economically viable .

Case Studies

Wirkmechanismus

The mechanism of action of isosalipurposide involves several molecular targets and pathways. It has been found to activate the Nrf2 pathway, which plays a crucial role in the cellular antioxidant response. Additionally, this compound inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby exerting its neuroprotective effects .

Vergleich Mit ähnlichen Verbindungen

Chemical Structure and Stereochemistry

Isosalipurposide belongs to the chalcone class, which consists of two aromatic rings linked by a three-carbon α,β-unsaturated ketone. Key structural differentiators include:

- Glycosylation: The β-D-glucopyranoside at the 2'-position enhances water solubility compared to aglycones like isoliquiritigenin .

- Stereochemistry : The (E)-configuration of the double bond is critical for its bioactivity, as seen in its higher antioxidant activity compared to (Z)-isomers .

Comparison with Naringenin: Naringenin, a flavanone, lacks the conjugated double bond and 6-OH group present in this compound. This structural difference reduces naringenin’s antioxidant capacity (IC₅₀ = 255.5 µg/mL vs. This compound’s 81.9 µg/mL) .

Comparison with Quercetin: Quercetin, a flavonol aglycone, exhibits superior radical scavenging (IC₅₀ = 4.58 µg/mL) due to its catechol group in ring B and 3-OH group, which this compound lacks .

Pharmacological Activities

Antioxidant and Anti-Inflammatory Effects

This compound’s antioxidant activity stems from its conjugated double bond and phenolic hydroxyl groups. However, it is less potent than quercetin but outperforms naringenin (Table 1) .

Table 1: Antioxidant Activity Comparison (DPPH Assay)

| Compound | IC₅₀ (µg/mL) | Source |

|---|---|---|

| This compound | 81.9 | A. cyanophylla |

| Quercetin | 4.58 | Reference |

| Naringenin | 255.5 | A. cyanophylla |

In anti-inflammatory models, this compound inhibits NF-κB and COX-2, similar to NSAIDs but with gastroprotective effects (e.g., 50% reduction in HCl/EtOH-induced ulcers at 50 mg/kg) .

Metabolic and Glycemic Effects

This compound enhances glucose uptake in vitro (61% increase at 10 µM), though less effectively than (−)-epicatechin (88%) . Its glycosylation may limit cellular permeability compared to smaller aglycones.

Natural Occurrence and Chemotaxonomic Significance

Content Variability Across Species

This compound content varies widely depending on species and tissue:

- Salix spp.: 0.15–2.2% in bark, with S. daphnoides containing the highest levels .

- Oenothera Flowers: Accumulates up to 4.83 µmol/g FW during senescence, paralleling cyanidin-3-glucoside (Cy3G) .

Table 2: this compound Content in Plant Species

| Species | Tissue | Content (mg/g or µmol/g) | Source |

|---|---|---|---|

| Salix daphnoides | Bark | 21.08 | |

| Oenothera laciniata | Petals | 4.83 µmol/g FW | |

| Acacia cyanophylla | Flowers | Not quantified |

Role in Plant Physiology

- Flower Senescence: In Oenothera, this compound accumulation correlates with color changes, suggesting a photoprotective role .

- Fiber Pigmentation : In cotton, defective CHI leads to this compound accumulation, resulting in green fibers but reduced fiber quality .

Biologische Aktivität

Isosalipurposide (ISP) is a bioactive compound primarily derived from various plant species, notably from the Acacia and Paeonia genera. This article delves into the biological activities of this compound, focusing on its antioxidant properties, anti-acetylcholinesterase effects, and potential therapeutic applications.

Chemical Structure and Biosynthesis

This compound is a flavonoid glycoside characterized by its yellow pigment, particularly significant in tree peony (Paeonia delavayi var. lutea). The biosynthesis of ISP involves key enzymes such as chalcone synthase (CHS) and chalcone 2′-glucosyltransferase (THC2′GT), which facilitate the transformation of coumaroyl-CoA and malonyl-CoA into the stable form of ISP within plant vacuoles .

Antioxidant Activity

This compound exhibits notable antioxidant properties, which are critical in combating oxidative stress. The effectiveness of ISP can be quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a common method for evaluating radical scavenging activity.

Table 1: Antioxidant Activity of this compound

| Compound | IC50 Value (μg/mL) |

|---|---|

| This compound | 81.9 |

| Quercetin | 4.58 |

| Naringenin | 255.5 |

| Rutin | 15 |

| Gallic Acid | 4 |

The IC50 value indicates the concentration required to inhibit 50% of the DPPH radicals. This compound's IC50 of 81.9 μg/mL positions it as a moderately effective antioxidant compared to other flavonoids like quercetin and gallic acid .

Anti-Acetylcholinesterase Activity

In addition to its antioxidant capabilities, this compound has demonstrated significant anti-acetylcholinesterase (AChE) activity, which is crucial for potential therapeutic applications in neurodegenerative diseases such as Alzheimer's.

Table 2: AChE Inhibition by this compound

| Extract/Compound | IC50 Value (μg/mL) |

|---|---|

| This compound | 52.04 |

| Butanolic Extract | 16.03 |

The results indicate that this compound effectively inhibits AChE with an IC50 value of 52.04 μg/mL, showcasing its potential as a natural agent for enhancing cognitive function by preventing acetylcholine breakdown .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antioxidant and AChE Inhibition : A study on extracts from Acacia cyanophylla revealed that this compound exhibited significant antioxidant activity alongside its ability to inhibit AChE in a dose-dependent manner .

- Extraction Methods : Research on various extraction techniques highlighted that solvent choice significantly affects the yield and bioactivity of this compound from plant materials .

- Comparative Efficacy : Comparative studies have shown that while this compound is less potent than quercetin in terms of antioxidant activity, it still holds promise due to its unique mechanisms and lower toxicity profiles compared to synthetic antioxidants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.